Fluprostenol serinol amide Fluprostenol serinol amide Fluprostenol serinol amide is a prostanoid.
Brand Name: Vulcanchem
CAS No.: 1176658-85-7
VCID: VC0023861
InChI: InChI=1S/C26H36F3NO7/c27-26(28,29)17-6-5-7-20(12-17)37-16-19(33)10-11-22-21(23(34)13-24(22)35)8-3-1-2-4-9-25(36)30-18(14-31)15-32/h1,3,5-7,10-12,18-19,21-24,31-35H,2,4,8-9,13-16H2,(H,30,36)/b3-1-,11-10+/t19-,21-,22-,23+,24-/m1/s1
SMILES: C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)NC(CO)CO)O
Molecular Formula: C26H36F3NO7
Molecular Weight: 531.6 g/mol

Fluprostenol serinol amide

CAS No.: 1176658-85-7

Cat. No.: VC0023861

Molecular Formula: C26H36F3NO7

Molecular Weight: 531.6 g/mol

* For research use only. Not for human or veterinary use.

Fluprostenol serinol amide - 1176658-85-7

Specification

CAS No. 1176658-85-7
Molecular Formula C26H36F3NO7
Molecular Weight 531.6 g/mol
IUPAC Name (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-(1,3-dihydroxypropan-2-yl)hept-5-enamide
Standard InChI InChI=1S/C26H36F3NO7/c27-26(28,29)17-6-5-7-20(12-17)37-16-19(33)10-11-22-21(23(34)13-24(22)35)8-3-1-2-4-9-25(36)30-18(14-31)15-32/h1,3,5-7,10-12,18-19,21-24,31-35H,2,4,8-9,13-16H2,(H,30,36)/b3-1-,11-10+/t19-,21-,22-,23+,24-/m1/s1
Standard InChI Key ORCZFZVTIVYUMI-CTZICMAHSA-N
Isomeric SMILES C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C\CCCC(=O)NC(CO)CO)O
SMILES C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)NC(CO)CO)O
Canonical SMILES C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)NC(CO)CO)O

Introduction

Chemical Identity and Structure

Basic Information

Fluprostenol serinol amide is identified by the CAS registry number 1176658-85-7. This compound has a molecular formula of C26H36F3NO7 with a calculated molecular weight of 531.569 daltons . The compound represents a specialized derivative designed for enhanced stability compared to naturally occurring prostaglandin glyceryl esters.

Chemical Structure

The chemical structure of fluprostenol serinol amide is characterized by the following canonical SMILES notation:
OC@HCOC2=CC=CC(C(F)(F)F)=C2

This structure contains a trifluoromethyl-substituted aromatic ring connected to a prostaglandin-like core with a serinol amide modification, providing its distinctive structural and functional properties. The compound includes multiple stereogenic centers that are critical to its three-dimensional arrangement and potential biological interactions.

Biochemical Background and Significance

Relation to Endocannabinoid System

Fluprostenol serinol amide has been developed within the context of endocannabinoid research. It relates to 2-arachidonyl glycerol (2-AG), which exhibits cannabinoid (CB) agonist activity at the CB1 receptor and is considered a natural ligand for this receptor . According to available research, 2-AG can be metabolized by cyclooxygenase-2 and specific prostaglandin H2 (PGH2) isomerases to form prostaglandin 2-glyceryl esters .

Stability Characteristics

Physical and Chemical Properties

Solubility Profile

The compound demonstrates good solubility in various solvents commonly used in laboratory research, as detailed in the following table:

SolventSolubility
DMF30 mg/ml
DMSO20 mg/ml
Ethanol30 mg/ml
PBS (pH 7.2)10 mg/ml

This solubility profile facilitates the preparation of stock solutions for various experimental applications .

Solution Preparation Guidelines

For preparing stock solutions of fluprostenol serinol amide, the following concentrations can be achieved using specific volumes:

ConcentrationFor 1 mgFor 5 mgFor 10 mg
1 mM1.8812 mL9.4061 mL18.8122 mL
5 mM0.3762 mL1.8812 mL3.7624 mL
10 mM0.1881 mL0.9406 mL1.8812 mL

These calculations provide researchers with practical guidance for experimental design and implementation .

Research Applications

Current Research Status

The current research status of fluprostenol serinol amide is primarily focused on its potential as a tool compound for investigating prostaglandin pathways, particularly in relation to the endocannabinoid system. As a stable analog of PGF2α 2-glyceryl ester, it provides researchers with a more reliable compound for examining the biological effects of prostaglandin glyceryl esters .

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